Anti-MRSA Potency: Nargenicin vs. Nodusmicin (Direct Class Analog)
Nargenicin exhibits exceptionally high potency against methicillin-resistant S. aureus (MRSA) with an MIC of 0.3 μg/mL, in stark contrast to its close structural analog, Nodusmicin, which demonstrates markedly reduced activity with MICs of 125–250 μg/mL against various S. aureus strains [1][2]. This represents a potency differential exceeding 400-fold, underscoring Nargenicin's superior antibacterial efficacy within its class.
| Evidence Dimension | MIC against Methicillin-Resistant S. aureus (MRSA) |
|---|---|
| Target Compound Data | 0.3 μg/mL (against MRSA strain) |
| Comparator Or Baseline | Nodusmicin: 125 μg/mL (UC-76), 250 μg/mL (UC-6685), 250 μg/mL (UC-6690) |
| Quantified Difference | >400-fold lower MIC for Nargenicin |
| Conditions | Standard broth microdilution assay; S. aureus strains |
Why This Matters
This >400-fold potency advantage against MRSA makes Nargenicin, not Nodusmicin, the essential reference compound for studying potent anti-MRSA mechanisms within this unique macrolide subclass.
- [1] Painter RE, et al. Elucidation of DnaE as the Antibacterial Target of the Natural Product, Nargenicin. Chemistry & Biology. 2015;22(10):1362-1373. View Source
- [2] TargetMol. Nodusmicin (T36540) Product Datasheet. View Source
